molecular formula C13H14F3N5O2 B5901403 N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea

N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea

Número de catálogo B5901403
Peso molecular: 329.28 g/mol
Clave InChI: FTVNXCUGERYZDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea, also known as TFMB-TMX, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mecanismo De Acción

N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea exerts its antitumor activity by inhibiting the activity of CDK4, a key regulator of cell cycle progression. CDK4 forms a complex with cyclin D1, which phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the activation of genes involved in cell cycle progression. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea binds to the ATP-binding site of CDK4, preventing the phosphorylation of Rb and the activation of genes involved in cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDK4, a key regulator of cell cycle progression. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has also been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and long half-life, making it a promising candidate for further development as a potential anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea is its potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea also exhibits favorable pharmacokinetic properties, including high oral bioavailability and long half-life, which makes it suitable for oral administration. One of the limitations of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea is its relatively low solubility in water, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the development of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea as a potential anticancer agent. One possible direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the use of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea in combination with other anticancer agents to enhance its antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea and to identify potential biomarkers of response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea in humans.

Métodos De Síntesis

N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea is synthesized through a multistep process that involves the reaction of 3-(trifluoromethoxy)benzylamine with 1,5-dimethyl-1H-1,2,4-triazol-3-amine to form the corresponding intermediate, followed by the reaction with N,N'-diisopropylcarbodiimide (DIC) and 1H-benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) to form the final product. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In biochemistry, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells. In pharmacology, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea has been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and long half-life, making it a promising candidate for further development as a potential anticancer agent.

Propiedades

IUPAC Name

1-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-[[3-(trifluoromethoxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c1-8-18-11(20-21(8)2)19-12(22)17-7-9-4-3-5-10(6-9)23-13(14,15)16/h3-6H,7H2,1-2H3,(H2,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVNXCUGERYZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)NC(=O)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.